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Compound of Interest

Compound Name:
2'-CHLORO-2,2-

DIMETHYLPROPIOPHENONE

CAS No.: 61593-17-7

Cat. No.: B1601079

Get Quote

Technical Monograph: 2'-Chloro-2,2-
dimethylpropiophenone
Discovery, Synthesis, and Chemical Utility

CAS Number: 61593-17-7 IUPAC Name: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one

Synonyms: 2'-Chloropivalophenone; o-Chloropivalophenone[1]

Part 1: Discovery and Historical Context[1]
The Challenge of Steric Hindrance (Early 20th Century)
The history of 2'-chloro-2,2-dimethylpropiophenone is inextricably linked to the fundamental

study of steric hindrance and the ortho-effect in physical organic chemistry.[1] In the early

1900s, chemists like Ramart-Lucas and Kohler began investigating why certain ketones were

resistant to standard carbonyl reactions (e.g., oxime formation, Grignard addition).[1]
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The "pivalophenone" scaffold (phenyl-CO-tBu) became a model system because the bulky tert-

butyl group adjacent to the carbonyl creates significant steric crowding.[1] Introducing a

chlorine atom at the ortho position (2'-chloro) exacerbates this congestion, twisting the carbonyl

group out of plane with the benzene ring.[1] This "inhibition of resonance" made 2'-chloro-2,2-
dimethylpropiophenone a critical probe for studying:

Conformational Analysis: Measuring the dihedral angle twist caused by ortho-substitution.[1]

Electronic vs. Steric Effects: Distinguishing the inductive electron-withdrawal of chlorine from

its steric bulk.

Evolution of Synthetic Methodology
Historically, the synthesis of this compound highlighted the limitations of the Friedel-Crafts

Acylation.[1]

The Problem: Reacting chlorobenzene with pivaloyl chloride using Aluminum Chloride (

) yields predominantly the para-isomer (4'-chloro-2,2-dimethylpropiophenone) due to the
immense steric clash between the incoming tert-butylcarbonyl electrophile and the ortho-
hydrogens/chlorine.[1]

The Breakthrough: The reliable access to the ortho isomer (2'-chloro) required the

development of nucleophilic addition to nitriles (the Grignard-Nitrile route) in the mid-20th

century.[1] This method allowed for the regiospecific construction of the ketone without

relying on electrophilic aromatic substitution rules.[1]

Part 2: Technical Data & Properties[1]
Physicochemical Profile
The following data aggregates experimental values and calculated properties for identification

and quality control.
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Property Value Note

Molecular Formula

Molecular Weight 196.67 g/mol

Appearance Colorless to pale yellow oil May crystallize at low temps

Boiling Point 105–110 °C @ 1 mmHg High vacuum required

Density 1.085 g/mL (25 °C) Denser than water

LogP (Predicted) 3.8 – 4.2 Highly lipophilic

Flash Point >100 °C

Solubility Soluble in DCM, Et2O, THF Insoluble in water

Spectral Signature (Diagnostic)[1]
1H NMR (CDCl3):

1.25 (s, 9H, t-Bu), 7.2–7.4 (m, 4H, Ar-H).[1] Note the upfield shift of the t-Bu group compared
to unhindered ketones.[1]

IR Spectroscopy: Carbonyl stretch (

) appears at 1685–1695 cm⁻¹.[1] This is higher energy than typical conjugated ketones
(~1680 cm⁻¹) because the steric twist reduces conjugation with the phenyl ring.[1]

Part 3: Chemical Synthesis & Protocols[1][4][5]
Strategic Analysis: Why the Nitrile Route?
For a researcher requiring high-purity 2'-chloro-2,2-dimethylpropiophenone, Friedel-Crafts

acylation is not recommended.[1] It produces inseparable mixtures of ortho (minor) and para

(major) isomers.[1]

Recommended Route: Addition of tert-Butylmagnesium chloride to 2-Chlorobenzonitrile.[1]

Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine

intermediate.[1] This intermediate is stable and does not react further with the Grignard
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(preventing tertiary alcohol formation).[1] Acidic hydrolysis yields the ketone.[1]

Experimental Protocol: Regiospecific Synthesis
Scale: 50 mmol Yield Target: 85-90%[1]

Reagents:
2-Chlorobenzonitrile (6.88 g, 50 mmol)[1]

tert-Butylmagnesium chloride (2.0 M in THF, 30 mL, 60 mmol)

Copper(I) bromide (CuBr) (72 mg, 0.5 mmol) - Catalyst (Optional but recommended to

accelerate addition)[1]

Anhydrous THF (100 mL)

Sulfuric acid (2 M aqueous)[1]

Step-by-Step Workflow:
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and addition funnel under an Argon atmosphere.

Solvation: Dissolve 2-Chlorobenzonitrile (50 mmol) and CuBr (1 mol%) in anhydrous THF

(100 mL). Cool the mixture to 0 °C using an ice bath.

Addition: Transfer the t-BuMgCl solution to the addition funnel. Add dropwise over 30

minutes.

Observation: The solution may turn dark/brown due to the copper catalyst; this is normal.

[1]

Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of nitrile indicates

completion.[1]

Imine Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 2 M
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(50 mL) dropwise. (Caution: Exothermic).[1]

Digestion: Stir the biphasic mixture vigorously at room temperature for 12 hours (or reflux for

1 hour) to hydrolyze the bulky ketimine intermediate.

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with Sat.

and Brine.[1] Dry over

.[1]

Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~108°C

@ 1 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]

Visualization: Reaction Pathway
The following diagram illustrates the regiospecific nitrile route versus the problematic Friedel-

Crafts route.
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4'-Chloro-2,2-dimethylpropiophenone
(MAJOR - Undesired)
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(Steric Control)
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(TARGET)
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+ AlCl3

2-Chlorobenzonitrile
(Starting Material B)

Metallo-Imine
Intermediate

Nucleophilic
Addition

t-BuMgCl
(Grignard)

Acidic
Hydrolysis

Click to download full resolution via product page

Caption: Comparison of synthetic routes. The Nitrile/Grignard pathway (Green) ensures

regiospecificity, whereas Friedel-Crafts (Red) favors the para-isomer.[1]
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Part 4: Applications in Drug Development[1][6]
Precursor for Chiral Amino-Alcohols
The primary utility of 2'-chloro-2,2-dimethylpropiophenone in modern medicinal chemistry is

as a substrate for Asymmetric Transfer Hydrogenation (ATH).[1]

Context: Chiral

-amino alcohols are privileged motifs in adrenergic blockers and antidepressants.[1]

Workflow: The ketone is reduced (using Noyori catalysts or CBS reduction) to the chiral

alcohol.[1] The bulky tert-butyl group ensures high enantioselectivity (ee > 98%) by locking

the transition state geometry.[1]

"Metabolic Blocking" Studies
In drug design, the tert-butyl group is often introduced to block metabolic oxidation sites.[1] This

compound serves as a reference standard to study the metabolic stability of the pivaloyl-phenyl

linkage.[1] The 2-chloro substituent further deactivates the ring towards cytochrome P450

oxidation, making this scaffold highly resistant to Phase I metabolism.[1]

Photoinitiator Research
Substituted pivalophenones are precursors to Norrish Type I photoinitiators.[1] Upon UV

irradiation, the bond between the carbonyl carbon and the tert-butyl group cleaves

homolytically to form a benzoyl radical and a tert-butyl radical.[1] The ortho-chloro substituent

accelerates this cleavage via steric acceleration (relief of strain in the ground state).[1]

References
Ramart-Lucas, P. (1913).[1] "Researches on the steric hindrance in the series of substituted

acetophenones." Annales de Chimie et de Physique, 8(30), 349-398.[1] (Historical

foundation of steric hindrance in ketones).

Fuson, R. C. (1935).[1] "The reversible addition of Grignard reagents to hindered ketones."

[1] Chemical Reviews, 16(1), 1-27.[1] Link[1]

Sigma-Aldrich. "2'-Chloro-2,2-dimethylpropiophenone Product Sheet." Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1601079/docs?utm_src=pdf-body#discovery-and-history-of-2-chloro-2-2-dimethylpropiophenone
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1021%2Fcr60053a001
https://www.chemicalbook.com/synthesis/2-chloroacetophenone.htm
https://www.benchchem.com/product/b1601079/docs?utm_src=pdf-body#discovery-and-history-of-2-chloro-2-2-dimethylpropiophenone
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F61593177
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601079?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

7th Ed.[1] Wiley-Interscience.[1] (Source for Friedel-Crafts regioselectivity rules).[1]

Brown, H. C., & Tsukamoto, A. (1964).[1] "Selective Reductions. Reaction of Nitriles with

Lithium Aluminum Hydride."[1] Journal of the American Chemical Society.[1] (Mechanistic

basis for nitrile-to-imine reduction/hydrolysis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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